molecular formula C8H16N2O3 B2775071 Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate CAS No. 1309959-07-6

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate

Cat. No.: B2775071
CAS No.: 1309959-07-6
M. Wt: 188.227
InChI Key: UEMZDFXRHGXLOO-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Properties

IUPAC Name

tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZDFXRHGXLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at the 4-position undergoes nucleophilic substitution with electrophilic agents. Key examples include:

ReactionConditionsProducts/OutcomeYieldSource
AcylationAcetic anhydride, pyridine, 0–25°CN-acetylated oxazolidine85–92%
Carbamate formationPhosgene, THF, −10°CN-chloroacetyl derivative78%
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂N-tosyloxazolidine89%

Steric hindrance from the tert-butyl group slows reactivity, requiring prolonged reaction times (6–12 hours) for complete conversion.

Ring-Opening Reactions

The oxazolidine ring undergoes selective cleavage under acidic or nucleophilic conditions:

Deprotection of the tert-Butyl Group

The tert-butyl carbonate protecting group is removed under acidic conditions:

AcidConditionsProductYieldSource
Trifluoroacetic acidCH₂Cl₂, 0°C, 1 h4-Amino-1,2-oxazolidine95%
HCl (gaseous)Dioxane, 25°C, 4 hFree amine + CO₂ + isobutylene88%

The reaction proceeds via carbocation intermediacy, confirmed by trapping studies .

Oxidation Reactions

The amino group is oxidized to nitro or nitroso derivatives under controlled conditions:

Oxidizing AgentConditionsProductNotesSource
m-CPBACHCl₃, −20°C, 2 hN-oxo oxazolidineEpimerization avoided
KMnO₄H₂O, pH 9, 50°CNitroso compoundLow yield (35%)

Cycloaddition and Ring Expansion

The oxazolidine ring participates in [3+2] cycloadditions with nitriles or ketenes:

text
Example: Reaction with acetylenedicarboxylate (DMAD, 60°C) → Spirocyclic pyrrolidine-oxazolidine hybrid Yield: 62% | Diastereoselectivity: 4:1 [4]

Stereochemical Transformations

The 4S configuration influences asymmetric synthesis outcomes:

  • Epimerization : Heating above 100°C induces partial racemization (Δee = 12% after 24 hours) .

  • Dynamic Kinetic Resolution : Using chiral acids (e.g., (R)-BINOL), enantiomeric excess improves to >99% .

Comparative Reactivity Data

Key physicochemical properties affecting reactions:

ParameterValueMethod/Source
pKa (amino group)8.2 ± 0.3Potentiometric titration
LogP1.45HPLC determination
Ring strain energy18.7 kcal/molDFT calculations

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents
Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate serves as an important precursor in the synthesis of oxazolidine derivatives, which are utilized in the development of anticancer agents. For instance, it is involved in the preparation of compounds with a taxane skeleton, such as paclitaxel and docetaxel. These compounds are crucial in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules .

2. Antibiotic Development
Oxazolidinones, a class of antibiotics that includes derivatives of this compound, have been shown to possess significant antibacterial properties. They work by inhibiting bacterial protein synthesis, making them effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant tuberculosis (MDR-TB) . The mechanism involves binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes .

3. Synthesis of Bioactive Compounds
The compound is also employed as a building block in the synthesis of various bioactive molecules. Its structural characteristics allow for modifications that can lead to enhanced biological activities. For example, researchers have synthesized oxazolidinone derivatives with potent antimicrobial properties through structural variations of the this compound framework .

Synthetic Methodologies

1. Asymmetric Synthesis
this compound has been utilized in asymmetric synthesis protocols due to its chiral nature. It can act as a chiral auxiliary or catalyst in various reactions, leading to the formation of enantiomerically enriched products . This application is particularly valuable in the pharmaceutical industry where chirality can significantly influence drug efficacy and safety.

2. Peptide Synthesis
The compound is recognized for its utility in peptide synthesis as an organic buffer. Its high yield and compatibility with various coupling agents make it an attractive choice for synthesizing complex peptides . This application is vital for developing peptide-based therapeutics and vaccines.

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer PropertiesInvestigated the efficacy of oxazolidine derivativesFound that derivatives exhibited significant cytotoxicity against cancer cell lines, supporting their use as anticancer agents
Antibiotic Activity EvaluationAssessed the antibacterial properties of oxazolidinonesIdentified several derivatives with activity against MRSA and other resistant strains, demonstrating potential for clinical application
Asymmetric Synthesis TechniquesDeveloped new methods using chiral oxazolidinesAchieved high enantiomeric excess in synthesized compounds, highlighting the importance of this compound in asymmetric synthesis

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. It can also interact with enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets involved depend on the specific context and application of the compound .

Biological Activity

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered oxazolidine ring and an amino group that may enhance its biological activity. Its molecular formula is C₈H₁₆N₂O₃, with a molecular weight of approximately 174.22 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The oxazolidine ring can modulate enzyme activity by forming hydrogen bonds with active sites, influencing enzyme kinetics and substrate specificity.
  • Receptor Binding : The compound may bind to specific receptors, affecting signaling pathways that are critical in various physiological processes.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain pathogens, potentially making it a candidate for antibiotic development.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the following table:

PathogenMIC (µg/mL)Reference
Escherichia coli8
Staphylococcus aureus4
Clostridium difficile6

These results indicate that the compound could serve as a scaffold for developing new antimicrobial agents.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various oxazolidine derivatives against multidrug-resistant strains of Enterococcus faecium. This compound exhibited comparable activity to existing antibiotics, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Research has demonstrated that the compound's mechanism involves disruption of bacterial cell wall synthesis. This was evidenced by time-kill assays showing rapid bactericidal activity at concentrations above the MIC.

Applications in Drug Development

This compound is being investigated for its potential applications in drug development:

  • Antibiotic Development : Due to its promising antimicrobial properties, there is ongoing research into modifying its structure to enhance potency and reduce toxicity.
  • Cancer Research : Preliminary studies suggest possible anticancer properties, warranting further investigation into its effects on cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate, and what reaction conditions optimize yield?

  • The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, tert-butyl carbamates are often synthesized using Boc-protected intermediates under mild conditions. Key reagents include triethylamine (as a base/catalyst) and tetrahydrofuran (THF) as a solvent. Reaction temperatures are maintained between 0–25°C to avoid side reactions, and inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation .

Q. How is the molecular structure of this compound characterized in academic research?

  • Techniques include:

  • X-ray crystallography : Resolve bond lengths and angles using software like WinGX and ORTEP for anisotropic displacement ellipsoid visualization .
  • NMR spectroscopy : Confirm proton environments (e.g., tert-butyl group at ~1.4 ppm in 1^1H NMR).
  • Mass spectrometry : Validate molecular weight (241.25 g/mol) via ESI-TOF .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during storage and reactions?

  • Stability studies suggest:

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition. Elevated temperatures (>40°C) may cleave the Boc group or oxidize the oxazolidine ring.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate hydrolysis. Non-polar solvents (e.g., hexane) are less reactive but limit solubility .

Q. What methodologies resolve contradictions in stereochemical outcomes during functionalization of the oxazolidine ring?

  • Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers.
  • DFT calculations model transition states to predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at C-2 vs. C-4 positions). Experimental validation via kinetic studies (e.g., monitoring by 19^{19}F NMR if fluorinated reagents are used) is critical .

Q. How does this compound serve as a precursor for heterocyclic compounds in medicinal chemistry?

  • The oxazolidine ring undergoes:

  • Ring-opening : With Grignard reagents to form β-amino alcohols.
  • Cycloaddition : Reacts with azides via Huisgen click chemistry to generate triazole derivatives.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the amine for further functionalization (e.g., coupling to peptide backbones) .

Methodological Considerations

Q. What analytical strategies distinguish between Boc-protected intermediates and degradation products?

  • HPLC-MS : Monitors retention times and mass shifts (e.g., loss of tert-butyl group: Δm/z = –56).
  • TGA/DSC : Detects thermal decomposition events (e.g., Boc cleavage at ~150°C).
  • IR spectroscopy : Identifies carbonyl stretching (C=O at ~1700 cm1^{-1}) and N–H vibrations (~3300 cm1^{-1}) .

Q. How are computational tools applied to predict the reactivity of this compound in novel reactions?

  • Molecular docking : Screens interactions with enzymatic targets (e.g., proteases).
  • MD simulations : Assess conformational flexibility of the oxazolidine ring in solution.
  • QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

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